Methyl 2-amino-6-(trifluoromethyl)isonicotinate
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-6-(trifluoromethyl)isonicotinate” consists of a pyridine ring attached to a methyl carboxylate . The InChI code for this compound isInChI=1S/C8H6F3NO2/c1-14-7 (13)5-2-3-12-6 (4-5)8 (9,10)11/h2-4H,1H3
. Physical And Chemical Properties Analysis
“Methyl 2-amino-6-(trifluoromethyl)isonicotinate” has a molecular weight of 220.15 g/mol. Its exact mass and monoisotopic mass are 205.03506292 g/mol . It has a topological polar surface area of 39.2 Ų . The compound has a complexity of 217 .Scientific Research Applications
Synthesis and Organic Chemistry
Methyl 2-amino-6-(trifluoromethyl)isonicotinate and related compounds serve as versatile building blocks in organic synthesis, facilitating the creation of complex molecules with potential applications in drug development and materials science. For instance, it has been utilized in the synthesis of pyranopyrazoles, showcasing its role as a biological organocatalyst in green chemistry approaches. Such compounds are pivotal in developing novel synthetic routes that are more environmentally friendly and efficient (Zolfigol et al., 2013). Additionally, research has demonstrated its utility in the facile synthesis of CF3-substituted heterocycles, highlighting its importance in introducing trifluoromethyl groups to heterocyclic frameworks (Zhang et al., 2017).
Pest Management
Methyl isonicotinate, a related compound, has been explored for its potential in thrips pest management. This non-pheromone semiochemical has shown promise in increasing trap capture of various thrips species, including significant virus vectors. Its application in colored sticky traps enhances monitoring in greenhouses, indicating its potential for broader pest management strategies (Teulon et al., 2017).
Material Science
In materials science, derivatives of Methyl 2-amino-6-(trifluoromethyl)isonicotinate have been utilized in the development of novel nanofiltration membranes. These membranes show improved water flux and dye rejection capabilities, significant for water purification and the treatment of dye solutions. The introduction of sulfonic acid groups into the membrane's structure enhances hydrophilicity and separation efficiency, demonstrating the compound's role in advancing membrane technology (Liu et al., 2012).
properties
IUPAC Name |
methyl 2-amino-6-(trifluoromethyl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-5(8(9,10)11)13-6(12)3-4/h2-3H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGFRGPLVFXBDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-6-(trifluoromethyl)isonicotinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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